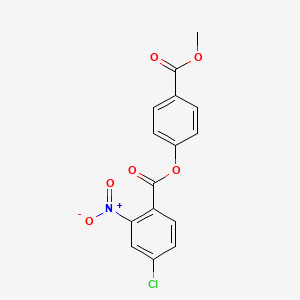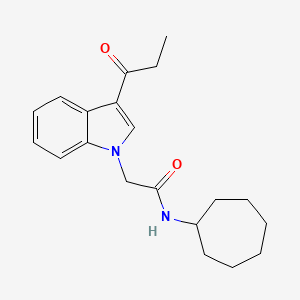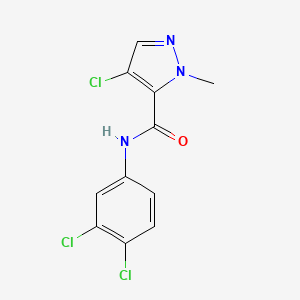
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In neuroscience, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and epilepsy. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are important in cell proliferation and survival. It has also been found to modulate the activity of ion channels and neurotransmitter receptors, which are important in neuronal signaling.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In neuronal cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to modulate the activity of GABA receptors, which are important in neuronal signaling. In immune cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential cancer therapy, either alone or in combination with other drugs. Another area of research is the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential applications in neuroscience, particularly in the treatment of anxiety and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its potential toxicity in cells and organisms.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dichlorophenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid with a purity of over 99%.
Propriétés
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O/c1-17-10(9(14)5-15-17)11(18)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIRPXAVDISEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
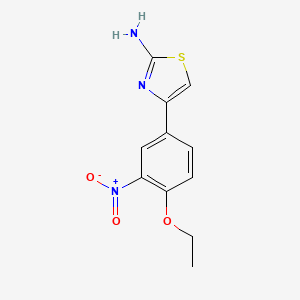
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
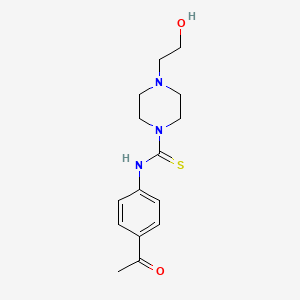
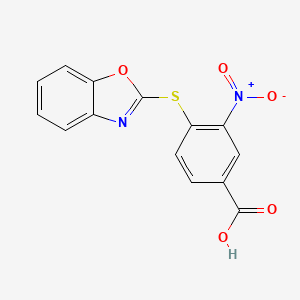

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
